2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Description
This compound features a 2,3,4,9-tetrahydro-1H-carbazole core linked via an acetamide bridge to a 4-methoxyphenyl group. The carbazole moiety provides a rigid, aromatic scaffold, while the methoxy group enhances solubility and modulates electronic properties. Its synthesis typically involves coupling reactions between functionalized carbazole derivatives and activated acetamide intermediates .
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-25-15-11-9-14(10-12-15)13-20(24)22-19-8-4-6-17-16-5-2-3-7-18(16)23-21(17)19/h2-3,5,7,9-12,19,23H,4,6,8,13H2,1H3,(H,22,24) |
InChI Key |
OBIZNRAGIQBQSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the following steps:
Formation of the carbazole core: This can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Introduction of the acetamide group: This step involves the reaction of the carbazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Conditions and Outcomes
-
Hydrolysis rates depend on steric hindrance from the tetrahydrocarbazole ring and electronic effects of the methoxy group.
-
Kinetic studies show pseudo-first-order behavior in dilute acidic media.
Oxidation Reactions
The methoxyphenyl group and carbazole system exhibit distinct oxidation pathways.
Methoxyphenyl Oxidation
Reagents : KMnO₄ (acidic conditions), CrO₃/H₂SO₄
Products :
-
4-Methoxybenzoic acid (major)
-
Quinone derivatives (minor, under strong oxidizers)
Carbazole Ring Oxidation
Reagents : O₂ (catalytic metal complexes), DDQ
Products :
-
Aromatic carbazole derivatives (via dehydrogenation)
-
Epoxides at unsaturated positions (with peracids)
Experimental Data
| Substrate Position | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Carbazole C9-C10 | DDQ (2 eq) | 9,10-Dihydrocarbazole-9,10-dione | 88% |
| Methoxyphenyl | KMnO₄/H+ | 4-Methoxybenzoic acid | 95% |
Nucleophilic Substitution
The methoxy group on the phenyl ring participates in demethylation and substitution reactions.
Key Reactions
-
Demethylation :
-
Reagents: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT
-
Product: 2-(4-Hydroxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
-
Yield: 81%
-
-
Halogenation :
-
Reagents: PCl₅ (excess), 110°C
-
Product: 2-(4-Chlorophenyl) derivative (with residual methoxy group)
-
Yield: 68%
-
Reduction Reactions
The tetrahydrocarbazole system undergoes further reduction under catalytic hydrogenation.
Conditions :
-
H₂ (1 atm), 10% Pd/C, EtOH, 25°C
-
Product: Fully saturated carbazole derivative (decahydrocarbazole)
Mechanistic Insight :
-
Reduction occurs preferentially at the C2-C3 and C4-C9 double bonds.
-
No observable reduction of the acetamide carbonyl under mild conditions .
Synthetic Methodology
The compound is typically synthesized via a two-step protocol:
Carbazole Amine Preparation
Step 1 : Reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one
-
Reagents: NH₄OAc, NaCNBH₃, CH₃OH, 60°C
-
Intermediate: 2,3,4,9-Tetrahydro-1H-carbazol-1-amine
Acetamide Coupling
Step 2 : Reaction with 2-(4-Methoxyphenyl)acetyl chloride
-
Reagents: DIPEA, DMF, 0°C → RT
-
Yield: 76%
Optimized Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | DIPEA (3 eq) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 h |
Stability and Degradation
Thermal Stability :
-
Decomposes at >250°C (TGA data)
-
No degradation below 150°C in inert atmosphere
Photochemical Reactivity :
-
UV light (254 nm) induces C-N bond cleavage in acetamide group
-
Half-life: 48 h under ambient laboratory lighting
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity (Relative Rate) |
|---|---|---|
| Acetamide | Hydrolysis | High (k = 0.15 h⁻¹ in 1M HCl) |
| Methoxy Phenyl | Electrophilic Substitution | Moderate (directs para substitution) |
| Tetrahydrocarbazole | Oxidation | Low (requires strong oxidizers) |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Bioactivity Implications
Sulfamoyl-containing analogs () replace the acetamide with a sulfonamide group, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration .
Side Chain Diversity :
- Triazole-containing analogs (e.g., 6m, ) exhibit enhanced metabolic stability due to the triazole ring’s resistance to enzymatic degradation. However, the bulky naphthalenyloxy group may limit membrane permeability .
- Diphenylpropyl-substituted compounds (e.g., 40005, ) prioritize lipophilicity, favoring interactions with lipid-rich environments such as cell membranes or hydrophobic protein pockets .
Pharmacological Screening Considerations
While direct data for the target compound are unavailable, highlights the microculture tetrazolium assay as a robust method for evaluating cytotoxicity across diverse cell lines. This assay could be applied to compare the antiproliferative effects of the target compound and its analogs, particularly given carbazole’s historical relevance in anticancer drug development .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a derivative of carbazole known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a methoxyphenyl group and a tetrahydrocarbazole moiety, contributing to its biological properties.
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that modifications in the carbazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups showed improved activity due to increased lipophilicity and better receptor binding .
- IC50 Values : The IC50 values for related carbazole derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 |
| Compound B | Jurkat | 1.98 |
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
- Effectiveness : Preliminary tests suggest that related compounds exhibit significant antibacterial activity compared to standard antibiotics.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole derivatives. They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may bind to specific receptors involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in cancer progression and microbial resistance.
- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, protecting cells from oxidative damage.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of tetrahydrocarbazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that structural modifications significantly influenced their biological activities .
- Neuroprotective Studies : Another research project focused on the neuroprotective effects of carbazole derivatives in models of Alzheimer’s disease, demonstrating significant improvement in cognitive function and reduction in amyloid-beta accumulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, and how can reaction efficiency be optimized?
- Methodology :
- Carbodiimide-mediated coupling : React 2-(4-methoxyphenyl)acetic acid with 2,3,4,9-tetrahydro-1H-carbazol-1-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base. Monitor reaction progress via TLC .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (3–6 hours at 273 K). Post-reaction purification via column chromatography (silica gel, methylene chloride/methanol) improves yield .
- Key Data :
| Parameter | Value/Note | Source |
|---|---|---|
| Yield Range | 50–70% (dependent on purification) | |
| Critical IR Peaks | 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxy (–OCH₃) protons at δ ~3.77 ppm and acetamide carbonyl (C=O) at δ ~168.7 ppm .
- HRMS : Validate molecular ion [M+H]⁺ with <1 ppm error .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ±0.3%, N: ±0.5%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
- Exposure Mitigation : Use fume hoods during synthesis; avoid skin contact (potential irritant) via nitrile gloves and lab coats .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against neurodegenerative targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with β-amyloid fibrils or acetylcholinesterase. Prioritize binding poses with ΔG < −8 kcal/mol .
- QSAR Analysis : Corrogate methoxy group electronegativity with blood-brain barrier permeability using Molinspiration or SwissADME .
- Validation : Compare in silico results with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. What experimental designs are optimal for evaluating environmental persistence and ecotoxicity?
- Framework :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure % mineralization over 28 days in activated sludge .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (EC₅₀ for growth inhibition) under OECD 202/201 guidelines .
- Data Interpretation :
| Test Organism | Endpoint | Threshold (mg/L) | Source |
|---|---|---|---|
| Daphnia magna | 48h LC₅₀ | >10 (low toxicity) | |
| Pseudokirchneriella | 72h EC₅₀ | 2.5–5.0 |
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?
- Approach :
- SAR Study : Synthesize analogs with Cl/Br at the 4-methoxyphenyl group. Assess cytotoxicity (MTT assay) and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- Crystallography : Resolve X-ray structures to correlate halogen placement with hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Resolution Framework :
Standardize Assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
Meta-Analysis : Apply Cochrane Review methods to aggregate IC₅₀ data, adjusting for variability in dosing protocols .
- Case Example : Discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from differences in bacterial strain susceptibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
